physical and chemical properties of 1-Azido-3-bromobenzene
physical and chemical properties of 1-Azido-3-bromobenzene
An In-Depth Technical Guide to 1-Azido-3-bromobenzene: Properties, Reactivity, and Applications
Introduction
1-Azido-3-bromobenzene is a versatile bifunctional aromatic compound that serves as a valuable building block for researchers in organic synthesis, medicinal chemistry, and materials science. Its structure incorporates two key functional groups: a reactive azide moiety and a synthetically adaptable bromo substituent. This unique combination allows for orthogonal chemical modifications, positioning it as a powerful tool for the construction of complex molecular architectures. The azide group is a cornerstone of "click chemistry," particularly in 1,3-dipolar cycloadditions, enabling the efficient formation of stable triazole rings. Simultaneously, the bromo group provides a handle for a wide array of cross-coupling reactions, facilitating the formation of carbon-carbon and carbon-heteroatom bonds. This guide provides an in-depth exploration of the , its synthesis, core reactivity, and critical safety considerations for its use in a research setting.
Part 1: Physicochemical and Structural Properties
1-Azido-3-bromobenzene is a chemical reagent whose utility is defined by its distinct structural features. Due to its potential instability in pure form, particularly with respect to heat and shock, it is most commonly supplied and handled as a solution, typically around 0.5 M in a solvent like tert-butyl methyl ether.[1]
Key Property Summary
| Property | Value | Source(s) |
| IUPAC Name | 1-azido-3-bromobenzene | [2] |
| Synonyms | m-Bromophenyl azide, 3-Bromophenyl azide | [2] |
| CAS Number | 2101-89-5 | [1][2][3] |
| Molecular Formula | C₆H₄BrN₃ | [1][2][3] |
| Molecular Weight | 198.02 g/mol | [1][2][3] |
| Appearance | Typically a liquid solution | [1] |
| Storage Temperature | -20°C | [1] |
| InChI Key | KLKGUBBTVRHUGD-UHFFFAOYSA-N | [1][2] |
| Canonical SMILES | C1=CC(=CC(=C1)Br)N=[N+]=[N-] | [2][4] |
Part 2: Synthesis Methodology
The most common and well-established method for synthesizing aryl azides is through the diazotization of an aromatic amine, followed by substitution with an azide salt. For 1-Azido-3-bromobenzene, the readily available precursor is 3-bromoaniline.
Workflow: Classical Synthesis from 3-Bromoaniline
Caption: Classical synthesis pathway for 1-Azido-3-bromobenzene.
Experimental Protocol: Synthesis from 3-Bromoaniline
This protocol is a representative procedure adapted from general methods for aryl azide synthesis.[5][6] Extreme caution must be exercised due to the formation of potentially explosive intermediates and products.
-
Diazotization:
-
In a flask surrounded by an ice-salt bath, dissolve 3-bromoaniline (1.0 eq) in an aqueous solution of hydrochloric acid (approx. 3 M, ~2.5 eq HCl). Stir until a fine slurry of the amine salt is formed and cool the mixture to 0-5 °C.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, 1.05 eq) dropwise, ensuring the internal temperature does not exceed 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for an additional 20-30 minutes.
-
-
Azide Substitution:
-
In a separate flask, dissolve sodium azide (NaN₃, 1.1 eq) in water and cool to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the sodium azide solution with vigorous stirring. The addition should be controlled to manage gas (N₂) evolution.
-
After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1 hour, then warm to room temperature and stir for an additional 1-2 hours.
-
-
Workup and Isolation:
-
Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and carefully concentrate the solvent under reduced pressure at low temperature.
-
The crude product should be used immediately or stored in solution at -20°C. Purification by chromatography is possible but should be done with caution due to the compound's instability.
-
Part 3: Core Reactivity and Chemical Properties
The synthetic power of 1-Azido-3-bromobenzene lies in the distinct and complementary reactivity of its two functional groups. This allows for a modular approach to building complex molecules.
A. Reactions of the Azide Group
The azide moiety is an energy-rich functional group primarily utilized in cycloadditions, reductions, and nitrene generation.
1. 1,3-Dipolar Cycloaddition (Huisgen Cycloaddition / "Click" Chemistry)
Aryl azides are classic 1,3-dipoles that react with dipolarophiles, most notably alkynes, to form stable five-membered 1,2,3-triazole rings.[7] This transformation is a cornerstone of "click chemistry" and can be performed under thermal conditions, with copper(I) catalysis (CuAAC), or with strained alkynes in a catalyst-free manner (SPAAC).[8][9] The strain-promoted reaction is particularly valuable in biological and materials science applications where the toxicity of a copper catalyst is a concern.
Caption: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
2. Reduction to 3-Bromoaniline
The azide group can be selectively reduced to a primary amine, providing a pathway to 3-bromoaniline or more complex derivatives. This transformation is highly efficient and compatible with a wide range of other functional groups. Common methods include the Staudinger reduction using phosphines (e.g., triphenylphosphine) followed by hydrolysis, or catalytic hydrogenation.[10] A recently discovered visible-light-induced method using a ruthenium catalyst offers a remarkably chemoselective and mild alternative.[10]
3. Thermal/Photolytic Nitrene Formation
Upon heating or UV irradiation, aryl azides lose dinitrogen gas (N₂) to generate a highly reactive nitrene intermediate.[11][12] This nitrene can undergo various subsequent reactions, including intramolecular cyclization, C-H bond insertion, or rearrangement.[12][13] This reactivity is frequently exploited in photoaffinity labeling to covalently link a molecule to a biological target.
B. Reactions of the Bromo Group
The bromine atom on the aromatic ring serves as a versatile coupling handle, primarily for the formation of new carbon-carbon or carbon-heteroatom bonds through transition-metal-catalyzed cross-coupling reactions.[14]
1. Palladium-Catalyzed Cross-Coupling Reactions
1-Azido-3-bromobenzene is an excellent substrate for a variety of palladium-catalyzed reactions, allowing for the introduction of aryl, alkyl, or alkyne groups at the 3-position. Key examples include:
-
Suzuki Coupling: Reaction with a boronic acid or ester to form a biaryl linkage.
-
Sonogashira Coupling: Reaction with a terminal alkyne to form an aryl-alkyne.
-
Heck Coupling: Reaction with an alkene.
-
Buchwald-Hartwig Amination: Reaction with an amine to form a C-N bond.
Caption: Suzuki cross-coupling reaction workflow.
Part 4: Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the identity and purity of 1-Azido-3-bromobenzene. The following are the expected characteristic signals.
| Technique | Characteristic Feature | Expected Value/Region |
| Infrared (IR) | Strong, sharp asymmetric N₃ stretch | ~2100 cm⁻¹[15] |
| ¹H NMR | Aromatic protons | ~7.0-7.5 ppm |
| ¹³C NMR | Carbon attached to azide (C-N₃) | ~140 ppm |
| Carbon attached to bromine (C-Br) | ~122 ppm | |
| Mass Spec (EI) | Molecular Ion (M⁺) | m/z 197/199 (approx. 1:1 ratio) |
-
Note on Mass Spectrometry: The presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, results in a characteristic M/M+2 isotopic pattern for the molecular ion and any bromine-containing fragments.
Part 5: Safety and Handling
1-Azido-3-bromobenzene is a hazardous substance that requires careful handling by trained personnel in a controlled laboratory environment.
GHS Hazard Classification[2]
| Hazard Class | Category | Pictogram | Signal Word |
| Self-reactive substances | Type B | 💥 | Danger |
| Skin corrosion/irritation | 2 | ❗ | Warning |
| Serious eye damage/irritation | 2 | ❗ | Warning |
| Specific target organ toxicity (single exposure) | 3 | ❗ | Warning |
Core Safety Directives
-
Explosion Hazard: Organic azides can be explosive, especially in concentrated or pure form. They are sensitive to heat, shock, and friction. Heating may cause a fire or explosion.[2] All operations should be conducted behind a blast shield.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, a lab coat, and chemical safety goggles or a face shield.[16][17]
-
Handling: Avoid all contact with skin and eyes and prevent inhalation of vapors.[16] Use in a well-ventilated fume hood. Keep away from all sources of ignition.[18]
-
Storage: Store as a dilute solution at the recommended temperature of -20°C in a tightly sealed container.[1]
-
Disposal: Dispose of waste according to institutional and local regulations for hazardous chemical waste. Do not mix with strong acids or oxidizing agents.
Part 6: Applications in Research and Drug Development
The unique bifunctional nature of 1-Azido-3-bromobenzene makes it a valuable intermediate in several advanced applications.
-
Medicinal Chemistry: It is used to generate libraries of novel compounds. The azide can be "clicked" onto an alkyne-functionalized scaffold, and the bromide can then be elaborated through various cross-coupling reactions, allowing for rapid diversification.[19]
-
Chemical Biology: The azide group allows for conjugation to biomolecules (proteins, nucleic acids, etc.) that have been modified to contain a strained alkyne.[20] This is a key technique in bioconjugation and activity-based protein profiling.
-
Materials Science: It can be used to functionalize surfaces or synthesize polymers. The azide can be used to attach the molecule to a surface via a click reaction, while the bromide remains available for further modification.[21]
Conclusion
1-Azido-3-bromobenzene is a potent and versatile synthetic intermediate that offers chemists the ability to perform sequential, orthogonal modifications. Its azide and bromo functionalities provide reliable and high-yielding routes to complex molecular targets. While its reactivity is its greatest asset, it also necessitates stringent safety protocols due to the energetic nature of the azide group. When handled with appropriate care, this reagent serves as an enabling tool for innovation across the chemical sciences, from the development of new therapeutic agents to the creation of advanced functional materials.
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